BenchChemオンラインストアへようこそ!

Telomerase-IN-7

Telomerase inhibition IC50 BIBR1532

Telomerase-IN-7 is a first-in-class TCAB1 inhibitor (IC50 = 0.03 μM) that disrupts telomerase assembly via a mechanism distinct from hTERT inhibitors like BIBR1532. Reported in 2024, it demonstrates superior telomerase inhibition and reduced cytotoxicity against normal cells, making it ideal for long-term cancer senescence studies. Procure this novel probe to advance telomerase biology research with enhanced target specificity.

Molecular Formula C24H30N2O6
Molecular Weight 442.5g/mol
Cat. No. B422106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelomerase-IN-7
Molecular FormulaC24H30N2O6
Molecular Weight442.5g/mol
Structural Identifiers
SMILESCC1=C(C(=CC2=CC=C(C=C2)OCC(=O)NC(C)C)C(=O)N1CC3CCCO3)C(=O)OC
InChIInChI=1S/C24H30N2O6/c1-15(2)25-21(27)14-32-18-9-7-17(8-10-18)12-20-22(24(29)30-4)16(3)26(23(20)28)13-19-6-5-11-31-19/h7-10,12,15,19H,5-6,11,13-14H2,1-4H3,(H,25,27)/b20-12-
InChIKeyKUNBQYRGLAKRLX-NDENLUEZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telomerase-IN-7 – Potent TCAB1-Targeting Telomerase Inhibitor for Cancer Research | CAS 444320-44-9


Telomerase-IN-7 (compound 9) is a small-molecule telomerase inhibitor with a molecular formula of C24H30N2O6 and a molecular weight of 442.50 g/mol . It functions by targeting telomerase Cajal body protein 1 (TCAB1) to disrupt telomerase complex assembly, exhibiting an IC50 of 0.03 μM in a TRAP-PCR assay [1]. First reported in 2024, it represents a novel mechanism of telomerase inhibition distinct from hTERT-targeting agents such as BIBR1532 [1].

Why Telomerase-IN-7 Cannot Be Substituted with Other Telomerase Inhibitors Like BIBR1532 or Imetelstat


Telomerase inhibitors vary dramatically in their molecular targets, binding sites, and resulting pharmacological profiles. BIBR1532 is a non-nucleoside small molecule that binds to hTERT and acts non-competitively ; imetelstat is a lipid-conjugated oligonucleotide that blocks the RNA template region [1]; and Telomerase-IN-7 is a small molecule that targets TCAB1 to prevent telomerase complex assembly [2]. These mechanistic differences translate into divergent potencies, selectivity profiles, and potential therapeutic windows. Direct experimental comparisons demonstrate that Telomerase-IN-7 exhibits superior telomerase inhibition and reduced cytotoxicity against normal cells relative to BIBR1532 [2]. Therefore, substituting Telomerase-IN-7 with another in-class compound without empirical validation may compromise experimental outcomes or lead to incorrect conclusions regarding telomerase biology.

Quantitative Differentiation of Telomerase-IN-7: Head-to-Head Comparisons with BIBR1532 and Class-Level Insights


Telomerase-IN-7 Demonstrates 3-Fold Greater Telomerase Inhibition than BIBR1532 in Direct Comparison

In a direct head-to-head comparison using the TRAP-PCR assay on HL-60 cells, Telomerase-IN-7 (compound 9) exhibited an IC50 of 0.030 μM, whereas the positive control BIBR1532 displayed an IC50 of 0.091 μM [1]. This represents a 3.03-fold improvement in potency.

Telomerase inhibition IC50 BIBR1532

Telomerase-IN-7 Exhibits Minimal Cytotoxicity to Normal Cells While BIBR1532 Shows Significant Suppression

In cytotoxicity assays using human gastric mucosal epithelial cells (GES-1) as a model of normal tissue, Telomerase-IN-7 (compound 9) displayed little or no cytotoxicity. In contrast, BIBR1532 suppressed the proliferation of GES-1 cells with an IC50 of 205.811 μM [1].

Normal cell cytotoxicity GES-1 Selectivity

Telomerase-IN-7 Utilizes a Distinct TCAB1-Targeting Mechanism Unaddressed by hTERT or G-Quadruplex Inhibitors

Unlike BIBR1532 (non-competitive inhibitor of hTERT ) and imetelstat (oligonucleotide template antagonist [1]), Telomerase-IN-7 binds to TCAB1 and disrupts the assembly of the telomerase holoenzyme [2]. Cellular thermal shift assays confirmed that compound 9 stabilizes TCAB1 while reducing hTERT stability, leading to depolymerization of the telomerase complex [2]. This mechanism is orthogonal to existing inhibitors and may circumvent resistance mechanisms that arise from hTERT mutations or alternative splicing.

TCAB1 Telomerase assembly Mechanism of action

Telomerase-IN-7 Shows Preferential Antiproliferative Activity in Solid Tumor Cell Line CT-26

In a 96-hour proliferation assay, Telomerase-IN-7 (compound 9) demonstrated activity against the solid tumor cell line CT-26, with an IC50 in the two- to three-digit micromolar range [1]. While the exact IC50 is not provided, the authors noted that this activity was more pronounced than that observed against the leukemia cell line HL-60, suggesting potential advantages for solid tumor applications compared to previous telomerase inhibitors [1].

Antiproliferative Solid tumor CT-26

Molecular Docking Reveals Telomerase-IN-7's High-Affinity Binding Mode to TCAB1

Molecular docking studies show that Telomerase-IN-7 (compound 9) occupies the central cavity of TCAB1, with its polysubstituted pyrrolidine-2-ketone core making key interactions with residues Arg416, Asn414, and Arg483 [1]. The tetrahydrofuran methyl fragment occupies the SP1 pocket, while the substituted phenyl group projects into SP2 [1]. This binding mode is distinct from that of BIBR1532, which binds to a hydrophobic pocket on hTERT [2].

Molecular docking TCAB1 Structure-activity relationship

Optimal Research Applications for Telomerase-IN-7 Based on Quantitative Evidence


Investigating TCAB1-Mediated Telomerase Assembly in Cancer Cell Lines

Use Telomerase-IN-7 to dissect the role of TCAB1 in telomerase holoenzyme assembly. Its potent inhibition (IC50 = 0.03 μM) and minimal cytotoxicity in normal cells [1] make it an ideal probe for long-term studies of telomere shortening and cellular senescence in cancer models.

Comparative Efficacy Studies Against BIBR1532 in Solid Tumor Xenografts

Given Telomerase-IN-7's preferential antiproliferative activity in CT-26 colon carcinoma cells [1] and its superior safety profile [1], researchers can design head-to-head in vivo studies with BIBR1532 to evaluate tumor growth inhibition, telomere dynamics, and tolerability in murine models.

Combination Therapy with Immunotherapies in Preclinical Models

The authors note that telomerase inhibitors like Telomerase-IN-7 may be best suited for long-term or combination therapy with immunotherapies [1]. The compound's distinct mechanism and lack of short-term cytotoxicity position it as a candidate for co-administration with anti-PD1/PD-L1 agents to evaluate synergistic antitumor effects.

Structure-Based Optimization of TCAB1 Inhibitors

Leverage the reported docking pose and key interactions [1] to design focused libraries of Telomerase-IN-7 analogs. The compound's IC50 of 0.03 μM provides a strong starting point for SAR campaigns aimed at improving potency, pharmacokinetic properties, and target engagement.

Quote Request

Request a Quote for Telomerase-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.